molecular formula C18H16O6 B2690016 (Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-89-9

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2690016
CAS RN: 620547-89-9
M. Wt: 328.32
InChI Key: GCHKZVVCGZPLEO-SXGWCWSVSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the ethyl group and acetate group suggests that it might be an ester .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclic furan ring and the various other groups attached to it .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the furan ring might undergo electrophilic substitution reactions, and the ester group could be involved in hydrolysis or condensation reactions .

Scientific Research Applications

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

The compound has been utilized in the synthesis of pyrrolothiazoles, where derivatives like ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates react with substituted benzaldehydes. This process leads to 5-arylmethylidene derivatives, indicating its utility in generating complex molecular structures with potential biological activities (Tverdokhlebov et al., 2005).

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates

This compound has been involved in heterocyclic synthesis, demonstrating the reactivity towards various active methylene reagents. It contributes to the creation of pyran, pyridine, and pyridazine derivatives, showcasing its versatility in synthesizing polyfunctionally substituted derivatives with potential applications in drug development and material science (Mohareb et al., 2004).

Mechanisms of Aromatic Transalkylation in ZSM-5

Research has explored the role of similar compounds in the transalkylation of ethylbenzene on ZSM-5 catalysts, providing insights into the mechanistic aspects of aromatic compound transformations. This knowledge is crucial for optimizing industrial processes related to petrochemical production (Santilli, 1986).

Microwave-Assisted Organic Synthesis

Studies have also highlighted the effects of microwave irradiation on the reactions of furan derivatives with active methylene compounds. This compound's role in facilitating these reactions under microwave conditions underscores its potential in speeding up organic synthesis, reducing reaction times, and improving yields (Rábarová et al., 2004).

Antimicrobial Activity of Thiazoles and Fused Derivatives

Further research into the synthesis of thiazoles and their fused derivatives, involving the reaction with acetophenone, has opened up new avenues for antimicrobial compound development. The compound's involvement in these syntheses suggests its potential as a precursor for bioactive molecules with antimicrobial properties (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to assess these aspects .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This might include exploring its reactivity, investigating its potential uses, or developing more efficient methods for its synthesis .

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-21-17(19)10-22-12-6-7-14-15(8-12)24-16(18(14)20)9-13-5-4-11(2)23-13/h4-9H,3,10H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHKZVVCGZPLEO-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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